4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Description
This compound is a pyrrolidine derivative featuring a trifluoromethyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group. The pyrrolidine ring is substituted at positions 1, 3, and 4, with the carboxylic acid moiety at position 2. The Boc group (tert-butyloxycarbonyl) is a common protecting group for amines, enhancing solubility and stability during synthesis . The trifluoromethyl group contributes to lipophilicity and metabolic resistance, making this compound of interest in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-5-7(8(17)18)11(4,6-16)12(13,14)15/h7H,5-6H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHZYPGXOSVREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the use of pyrrolidine derivatives as starting materials, followed by selective functionalization to introduce the trifluoromethyl group and the Boc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and antiviral activities.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality that can interact with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Key structural analogs differ in substituents at positions 3 and 4 of the pyrrolidine ring. Below is a comparative analysis:
Key Observations :
- Trifluoromethyl vs. Aromatic Substituents : The target compound’s trifluoromethyl group (Position 4) enhances electronegativity and metabolic stability compared to aromatic substituents (e.g., benzodioxol, dimethoxyphenyl) in and . However, aromatic groups may improve binding affinity in biological targets due to π-π interactions.
- Boc vs. Methyl Protection : Boc protection (tert-butyl group) in the target compound improves steric shielding and solubility compared to methyl groups in and , which may reduce synthetic flexibility.
- Stereochemical Variations: The (3S,4S) configuration in introduces conformational constraints, whereas the (±) notation in and indicates racemic mixtures, which could lead to divergent biological activities.
Functional Group Modifications
- Carboxylic Acid Derivatives : The target compound retains a free carboxylic acid group, critical for salt formation or further derivatization. In contrast, methyl or ethyl esters (e.g., methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate in ) are intermediates for prodrug strategies.
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring with several functional groups, including a trifluoromethyl group and an oxycarbonyl moiety. Its molecular formula is , and it has a molecular weight of approximately 320.32 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H21F3N2O4 |
| Molecular Weight | 320.32 g/mol |
| XLogP3-AA | 4.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 7 |
Research indicates that this compound may exhibit antiviral properties , particularly against various strains of viruses, including coronaviruses and picornaviruses. Its mechanism is believed to involve the inhibition of viral replication through interference with viral RNA synthesis or protein processing pathways.
In Vitro Studies
In vitro studies have shown that the compound can effectively inhibit the replication of certain viruses in cell cultures. For instance, a study demonstrated that it reduced viral load in infected cells by up to 90% at specific concentrations, highlighting its potential as a therapeutic agent in viral infections.
Case Studies
- Case Study on Antiviral Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of several derivatives of this compound. The results indicated that modifications to the trifluoromethyl group enhanced antiviral activity, suggesting that structural optimization could lead to more potent analogs.
- Clinical Trials : Preliminary clinical trials are underway to assess the safety and efficacy of this compound in humans. Early results indicate favorable pharmacokinetics and tolerability, with no significant adverse effects reported.
Comparative Analysis
To understand the biological activity better, a comparative analysis with similar compounds can be insightful:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Compound A | Moderate antiviral activity | Requires higher doses for efficacy |
| Compound B | Strong antiviral activity | Better safety profile |
| 4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]... | High antiviral activity | Promising for further development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
